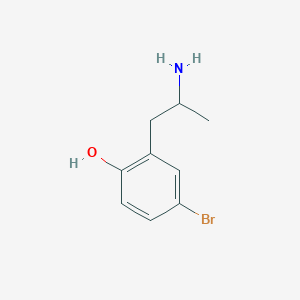

2-(2-Aminopropyl)-4-bromophenol

Overview

Description

2-(2-Aminopropyl)-4-bromophenol, also known as 2-APB, is a synthetic compound used in scientific research. It is a small molecule that binds to proteins and other molecules, making it a useful tool in research on the structure and function of proteins. It is used to study the effects of different types of proteins on cells and other biological systems. 2-APB is also used to study the mechanisms of signal transduction and to study the effects of drugs on cells.

Scientific Research Applications

Synthesis and Properties of Complexes

2-(2-Aminopropyl)-4-bromophenol, due to its structural properties, is used in the synthesis of complex compounds. A study demonstrated the synthesis of unsymmetrical binucleating ligands incorporating this compound and their dicopper(II) complexes. These complexes were characterized by various methods including spectral, electrochemical, magnetic, and e.p.r. studies. The study revealed interesting electrochemical and magnetic behaviors of these complexes, indicating the potential use of 2-(2-Aminopropyl)-4-bromophenol in the synthesis of materials with specific electrochemical and magnetic properties (Mahalakshmy et al., 2004).

Anticancer Properties

Bromophenol derivatives, which include compounds like 2-(2-Aminopropyl)-4-bromophenol, have been studied for their anticancer properties. A study focused on a novel bromophenol derivative, BOS-102, which demonstrated significant anticancer activity against human lung cancer cell lines. The study found that BOS-102 blocked cell proliferation and induced cell cycle arrest and apoptosis through various molecular mechanisms, suggesting the potential of 2-(2-Aminopropyl)-4-bromophenol derivatives in cancer treatment (Guo et al., 2018).

Environmental Impact and Degradation

Although not directly related to 2-(2-Aminopropyl)-4-bromophenol, studies on similar bromophenols have provided insights into their environmental concentrations, toxicology, and degradation pathways. For instance, bromophenols like 2,4,6-tribromophenol have been found ubiquitously in the environment due to their use in various industrial applications. Understanding their environmental impact, toxicokinetics, and toxicodynamics is crucial for assessing the environmental fate of related compounds like 2-(2-Aminopropyl)-4-bromophenol (Koch & Sures, 2018).

Catalysis and Synthetic Applications

Compounds structurally similar to 2-(2-Aminopropyl)-4-bromophenol are used in catalysis and synthetic applications. For example, studies have shown the use of related aminophenols in catalyst systems for selective arylation, highlighting the potential of 2-(2-Aminopropyl)-4-bromophenol in synthetic chemistry and catalysis (Maiti & Buchwald, 2009).

Mechanism of Action

Target of Action

Similar compounds such as hydroxyamphetamine are known to interact with adrenergic nerve terminals, causing the release of norepinephrine .

Mode of Action

It may be inferred from related compounds that it could act as an indirect sympathomimetic agent, causing the release of norepinephrine from adrenergic nerve terminals . This results in physiological changes such as pupil dilation and increased heart rate.

Pharmacokinetics

Similar compounds such as hydroxyamphetamine are known to have a rapid onset and short duration of action .

properties

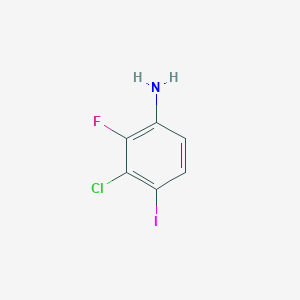

IUPAC Name |

2-(2-aminopropyl)-4-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-6(11)4-7-5-8(10)2-3-9(7)12/h2-3,5-6,12H,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTONZBDSKNOAMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C=CC(=C1)Br)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminopropyl)-4-bromophenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(2,3-Difluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1492434.png)

![1-Allyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1492435.png)

![pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1492437.png)

![(1R,2S)-2-[2-(2-chlorophenyl)ethynyl]cyclopentan-1-ol](/img/structure/B1492441.png)

![trans-2-[(2,3-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B1492447.png)

![trans-2-[(2H-1,3-benzodioxol-5-yl)amino]cyclobutan-1-ol](/img/structure/B1492448.png)

![1-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}ethan-1-one](/img/structure/B1492450.png)

![1-{[4-(Dimethylamino)piperidin-1-yl]methyl}cyclobutan-1-ol](/img/structure/B1492452.png)

![1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B1492453.png)

![trans-2-[(2,2,2-Trifluoroethyl)amino]cyclobutan-1-ol](/img/structure/B1492455.png)